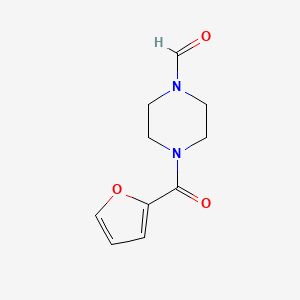
2-(2-ethoxyphenoxy)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(2-ethoxyphenoxy)-N,N-diethylethanamine" is a complex organic compound. Understanding its synthesis, structure, and properties is crucial for its application in various fields.
Synthesis Analysis
- The synthesis of similar compounds typically involves complex organic reactions. For instance, Demircioğlu et al. (2019) discussed the synthesis of a related compound using spectroscopic and X-ray diffraction techniques (Demircioğlu et al., 2019).
Molecular Structure Analysis
- Molecular structure is often characterized using techniques like FT-IR, UV-Vis spectroscopy, and X-ray diffraction. For example, a study by Demircioğlu et al. (2015) used these methods for a similar compound (Demircioğlu et al., 2015).
Chemical Reactions and Properties
- Chemical properties can be studied through various spectroscopic methods. For instance, the reaction of similar compounds with DNA bases was explored using the ECT method and ΔN charge transfer as discussed by Demircioğlu et al. (2019) (Demircioğlu et al., 2019).
Physical Properties Analysis
- Physical properties like crystallization can be studied through crystallography. Unver et al. (2009) characterized a similar compound's crystal structure using techniques like FT-IR, NMR, and UV-vis spectroscopy (Unver et al., 2009).
作用機序
Target of Action
2-(2-ethoxyphenoxy)-N,N-diethylethanamine, also known as Viloxazine , is a selective norepinephrine reuptake inhibitor . Its primary targets are the norepinephrine transporters in the brain. These transporters play a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions .
Mode of Action
Viloxazine acts by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can improve symptoms of conditions like Attention Deficit Hyperactivity Disorder (ADHD) .
Biochemical Pathways
The primary biochemical pathway affected by Viloxazine is the norepinephrine pathway. By inhibiting the reuptake of norepinephrine, Viloxazine increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as improved attention and response actions, particularly in individuals with ADHD .
Result of Action
The increased concentration of norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved symptoms in conditions like ADHD . This includes increased attention, decreased impulsivity, and improved executive functioning .
Action Environment
The action, efficacy, and stability of Viloxazine can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs can affect its absorption and metabolism. Additionally, genetic factors can influence how an individual metabolizes Viloxazine, potentially impacting its efficacy and the risk of side effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound is a derivative of morpholine . Morpholine derivatives, such as viloxazine, are known to act as selective norepinephrine reuptake inhibitors . This suggests that 2-(2-ethoxyphenoxy)-N,N-diethylethanamine may interact with enzymes, proteins, and other biomolecules involved in the norepinephrine reuptake process .
Cellular Effects
Based on its structural similarity to viloxazine, it may influence cell function by modulating norepinephrine levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it acts as a norepinephrine reuptake inhibitor, similar to viloxazine . This would involve binding interactions with the norepinephrine transporter, potentially leading to changes in gene expression and enzyme activity.
Metabolic Pathways
Given its structural similarity to viloxazine, it may be involved in pathways related to norepinephrine reuptake .
特性
IUPAC Name |
2-(2-ethoxyphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMAMRGHNJQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
